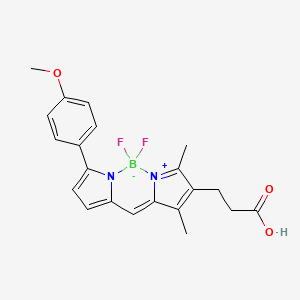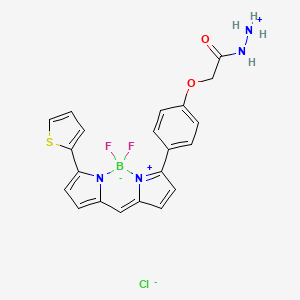
Bis-PEG17-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis-PEG17-acid is a PEG derivative containing two terminal carboxylic acid groups. The terminal carboxylic acids can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Applications :
- Bis-PEG compounds have been synthesized through adaptations of procedures like the Moedritzer–Irani and Kabachnik–Fields methods. These compounds, including variants of poly(ethylene glycol) (PEG), are prepared in fair-to-good yields and find applications in various chemical syntheses (Turrin, Hameau, & Caminade, 2012).
Colloidal Stability in Nanoparticles :
- Multidentate poly(ethylene glycol) ligands, similar to bis-PEG derivatives, have been designed to provide colloidal stability to semiconductor quantum dots and gold nanoparticles in extreme conditions. This stability is crucial for applications in bio-related studies where resistance to degradation in challenging environments is needed (Stewart et al., 2010).
Photoinduction of Optical Anisotropy :
- Linear−dendritic diblock copolymers, comprising of poly(ethylene glycol) and dendritic aliphatic polyesters, have been synthesized for applications that require photoinduction of optical anisotropy. These materials utilize PEG and bis-functionalized components, highlighting their versatility in photonic applications (Barrio, Oriol, Alcalá, & Sánchez, 2009).
Drug Delivery Systems :
- In the context of drug delivery, the architecture of dendrimer and linear bis-PEG polymers has been compared for their effectiveness in delivering anticancer drugs like paclitaxel. These studies show the potential of bis-PEG derivatives in enhancing drug solubility and cytotoxicity in cancer treatment (Khandare et al., 2006).
Advanced Synthetic Supports :
- Bis-PEG-based resins have been developed to enable the synthesis of large peptide segments. These segments have been used in the total synthesis of complex peptides like SUMO-1, demonstrating the utility of bis-PEG compounds in advanced peptide synthesis (Boll et al., 2014).
Green Catalysis :
- Bis-PEG compounds, like sulfuric acid-modified PEG-6000, have been used as biodegradable, reusable solid acid catalysts for the synthesis of bis-Knoevenagel products. This showcases their role in promoting environmentally friendly and efficient synthetic methods (Siddiqui & Khan, 2013).
Extraction and Separation Processes :
- In the field of extraction and separation, the use of PEG derivatives, similar to bis-PEG, has been explored for improving the extraction-separation efficiency of metal ions like La(III), Eu(III), and Er(III). These studies contribute to the understanding of how PEG compounds can enhance industrial separation processes (Heidari et al., 2015).
Medical Applications and Research :
- Bis-PEG compounds have been investigated in medical applications, such as in colonoscopy preparation, illustrating their role in clinical settings and medical research. The efficacy, tolerability, and safety of these compounds in medical procedures are of significant interest (Kwon et al., 2016).
Propiedades
Fórmula molecular |
C38H74O21 |
|---|---|
Peso molecular |
866.99 |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C38H74O21/c39-37(40)1-3-43-5-7-45-9-11-47-13-15-49-17-19-51-21-23-53-25-27-55-29-31-57-33-35-59-36-34-58-32-30-56-28-26-54-24-22-52-20-18-50-16-14-48-12-10-46-8-6-44-4-2-38(41)42/h1-36H2,(H,39,40)(H,41,42) |
Clave InChI |
JRARVYVOSXAWKQ-UHFFFAOYSA-N |
SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Bis-PEG17-acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-ethyl-N-[(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxobenzimidazole-1-carboxamide](/img/structure/B1192304.png)

